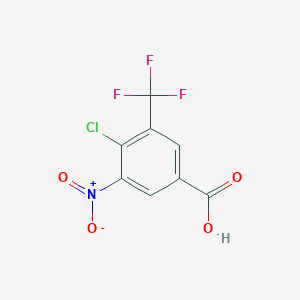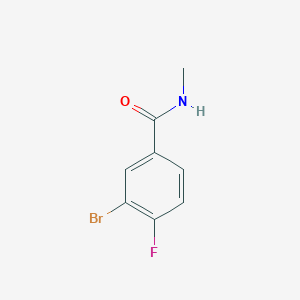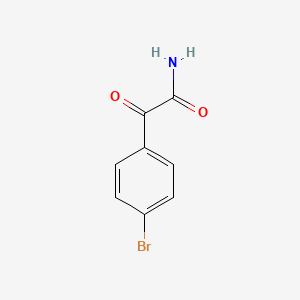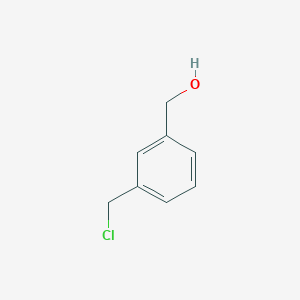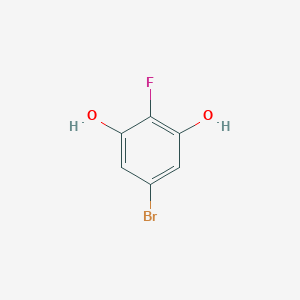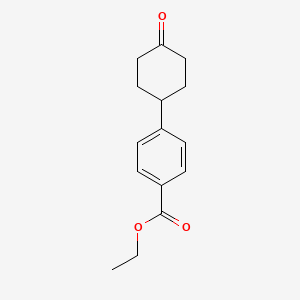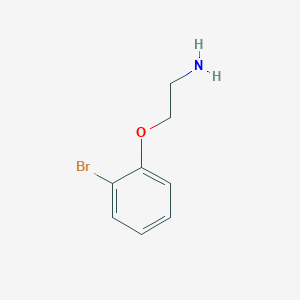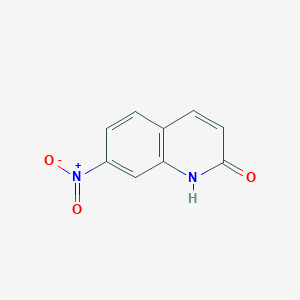
7-Nitroquinolin-2(1H)-one
Vue d'ensemble
Description
7-Nitroquinolin-2(1H)-one, also known as 7-Nitroquinolin-2-ol, is a chemical compound with the molecular formula C9H6N2O3 . It has a molecular weight of 190.16 .
Molecular Structure Analysis
The molecular structure of 7-Nitroquinolin-2(1H)-one contains a total of 21 bonds, including 15 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
7-Nitroquinolin-2(1H)-one is a solid at room temperature . It has a high gastrointestinal absorption, is not a P-gp substrate, and inhibits CYP1A2 . Its water solubility is calculated to be 1.29 mg/ml .Applications De Recherche Scientifique
Synthesis Techniques and Derivatives
- A method for preparing 1-substituted 3-nitroquinolin-4(1H)-ones demonstrates the versatility of 7-nitroquinolin-2(1H)-one derivatives in synthetic chemistry. This process involves the sequential treatment of nitroacetophenone, yielding various substituted derivatives, showcasing the compound's adaptability in synthesizing diverse chemical structures (Rádl & Chan, 1994).
Antiparasitic and Antikinetoplastid Applications
- Research on 8-nitroquinolin-2(1H)-one pharmacophores reveals their potential in antiparasitic treatments. A series of derivatives demonstrated significant activity against Leishmania infantum and Trypanosoma brucei brucei, providing a base for developing new antiparasitic agents. The study highlights the importance of redox potential in determining the activity of these compounds (Pedron et al., 2018).
Anticancer Potential
- A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, shows promise as an anticancer agent. It inhibited tumor growth significantly in mice without notable toxicity. This compound, along with its analogues, represents a new class of tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Cui et al., 2017).
Antibacterial Properties
- 8-Nitrofluoroquinolone derivatives, related to 7-nitroquinolin-2(1H)-one, have been investigated for their antibacterial properties. This study focused on creating derivatives with varying amine appendages, showing significant activity against gram-positive and gram-negative bacterial strains (Al-Hiari et al., 2007).
Photophysical and Electrochemical Properties
- Novel 2,3-dihydroquinazolin-4(1H)-ones exhibit unique optical and electrochemical properties. These compounds, studied for their quantum yield and solvent effects, also demonstrated moderate to good anticancer activities, highlighting their potential in photophysical research and therapeutic applications (Kamble et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
7-nitro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-4-2-6-1-3-7(11(13)14)5-8(6)10-9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVKOBBRQRBYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632715 | |
| Record name | 7-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitroquinolin-2(1H)-one | |
CAS RN |
75755-37-2 | |
| Record name | 7-Nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



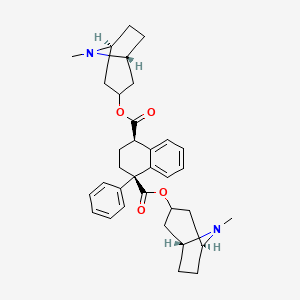
![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)
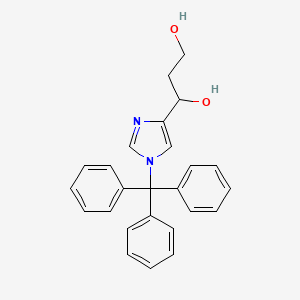
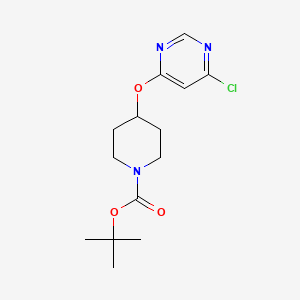
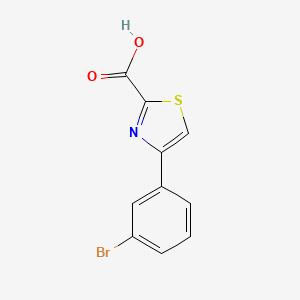
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)
